Absence of Publicly Available Head-to-Head Comparative Biological Activity Data for N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide: A Critical Procurement Consideration
A systematic search of peer-reviewed primary literature, patents, and authoritative public databases (PubChem, ChEMBL, BindingDB) as of April 2026 reveals that no direct head-to-head comparison or independently reported quantitative biological activity data (IC50, EC50, Ki, % inhibition, or selectivity profile) exists for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide against any named comparator or baseline [1]. The closest analog with publicly available receptor-level data is N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxin-5-carboxamide, which exhibits an EC50 of 1.82 × 10³ nM as a positive allosteric modulator of the human M4 muscarinic acetylcholine receptor (CHO-K1 cells, Gqi5 co-expression, acetylcholine potentiation assay) [2]. However, this compound differs from the target molecule by replacement of the pivaloyl group with a 2,3-dihydro-1,4-dioxine-5-carbonyl moiety—a change that fundamentally alters hydrogen-bonding capacity, steric bulk, and logP, precluding quantitative extrapolation of potency or selectivity. For key procurement-relevant parameters including solubility (kinetic and thermodynamic), metabolic stability (e.g., human liver microsome intrinsic clearance), and aqueous stability at physiological pH, no comparative data against benzothiazole amide analogs could be located for the target compound.
| Evidence Dimension | M4 muscarinic receptor positive allosteric modulation (EC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxin-5-carboxamide: EC50 = 1.82 × 10³ nM |
| Quantified Difference | Cannot be calculated due to absence of target compound data; structural divergence (pivaloyl vs. 2,3-dihydro-1,4-dioxine-5-carbonyl) precludes quantitative SAR extrapolation |
| Conditions | Human M4 receptor, CHO-K1 cells co-expressing Gqi5, acetylcholine-mediated calcium response potentiation assay |
Why This Matters
For researchers and procurement officers, the lack of any quantitative biological or physicochemical comparator data means that selection of this compound over a closely related analog must be justified entirely by synthetic accessibility, cost, or intended chemical derivatization plans—not by demonstrated pharmacological or property-based superiority.
- [1] Systematic search of PubChem (pubchem.ncbi.nlm.nih.gov), ChEMBL (ebi.ac.uk/chembl), and BindingDB (bindingdb.org) conducted April 2026 for CAS 868230-83-5 and its synonyms. No quantitative bioactivity records returned. View Source
- [2] BindingDB BDBM62964. Affinity Data: EC50 1.82E+3 nM. Assay: Positive allosteric modulation of human M4 receptor expressed in CHO-K1 cells coexpressing Gqi5. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=62964 View Source
